Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrimidine scaffold. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol (CAS: 1095822-24-4, MDL: MFCD17015874) . The structure includes a 6-oxo group and a methyl ester substituent at position 4, which contribute to its hydrogen-bonding capacity and reactivity. This compound is commercially available at 95% purity and is utilized in pharmaceutical and materials research due to its versatile scaffold .
Properties
IUPAC Name |
methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)6-4-2-5(12)11-7(4)10-3-9-6/h3H,2H2,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZWDWJHRMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar, have shown significant activity on kinase inhibition.
Biochemical Analysis
Biochemical Properties
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA biosynthesis. The inhibition of these enzymes leads to cell death, making this compound a potential candidate for anticancer therapies.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit potent anti-necroptotic activity in both human and mouse cellular assays. This activity is associated with its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to and inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to the disruption of DNA biosynthesis. Additionally, it inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with toxicity in animal models. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA biosynthesis. The inhibition of these enzymes disrupts the metabolic flux, leading to cell death. Additionally, it may affect metabolite levels, further influencing cellular metabolism.
Biological Activity
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolo[2,3-D]pyrimidine core structure. Its molecular formula is , with a molecular weight of approximately 180.16 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular proliferation and survival pathways. Notably, it has been identified as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2, which play crucial roles in cancer cell migration and invasion. This inhibition can lead to reduced tumor growth and metastasis in various cancer models .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that this compound inhibits the proliferation of human tumor cells expressing folate receptors (FR) and other transporters. For instance, compounds derived from this class have shown IC50 values in the low nanomolar range against FR-expressing tumors, indicating potent cytotoxic effects .
Data Table: Biological Activity Overview
| Activity | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| Antitumor | 1.82 | RT16 (FRα-expressing) | Inhibition of GARFTase |
| Antitumor | 4.53 | D4 (FRβ-expressing) | Inhibition of GARFTase |
| Antitumor | 43 | R2/hPCFT4 | FR-mediated uptake |
| Cytotoxicity | 0.57 | IGROV1 | FAK/Pyk2 inhibition |
Case Studies
- Inhibitory Effects on Tumor Growth : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound's mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .
- Combination Therapy : Research has explored the efficacy of this compound in combination with traditional chemotherapeutics. In one study, combining this compound with pemetrexed enhanced the overall antitumor effect, suggesting a synergistic relationship that could be exploited for improved cancer treatment strategies .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
Research has indicated that derivatives of pyrrolo[2,3-D]pyrimidines, including methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate, exhibit significant anticancer activity. A study demonstrated that certain substituted pyrrolo[2,3-D]pyrimidines could selectively target folate receptors in tumor cells, enhancing their efficacy as anticancer agents. The compound showed increased anti-proliferative activity against engineered cells expressing folate receptors, indicating its potential for targeted cancer therapy .
1.2 Central Nervous System Depressants
Another notable application of this compound is its pharmacological activity as a central nervous system depressant. Studies have shown that related compounds can decrease motor activity and respiration in animal models, suggesting potential uses in the treatment of anxiety or sleep disorders. The pharmacodynamic properties of these compounds indicate their ability to modulate neurotransmitter systems effectively .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its chemical structure to enhance biological activity. Various derivatives have been synthesized to explore their therapeutic potential further.
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer (IC50 = 1.7 nM) | |
| Compound B | CNS depressant effects | |
| Compound C | Selective folate receptor targeting |
Case Studies
3.1 Targeting Folate Receptors in Cancer Therapy
A significant case study involved the evaluation of a series of pyrrolo[2,3-D]pyrimidine derivatives for their ability to inhibit tumor cell growth through selective uptake mechanisms related to folate receptors. The most active analogs demonstrated potent inhibitory effects on human tumor cells with specific structural modifications leading to enhanced selectivity and efficacy .
3.2 CNS Depressant Activity Assessment
In another study assessing the central nervous system effects of related compounds, it was found that certain derivatives produced significant reductions in motor activity and respiration rates in animal models when administered at specific doses. This highlights the potential therapeutic applications for treating conditions characterized by hyperactivity or insomnia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Three structurally related compounds are compared below:
Structural and Functional Differences
Analog 1
- Substituents: The 4-chloro and 5-hydroxy groups replace the 6-oxo group in the target compound.
- Stereochemistry : Analog 1 exists as a mixture of diastereomers (0 of 2 defined stereocenters), which complicates its crystallization and reactivity compared to the target compound’s single isomer .
- Molecular Weight : Higher (229.62 g/mol) due to the chlorine atom.
Analog 2
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s 6-oxo and ester groups enable bidirectional hydrogen bonding , critical for crystal packing . In contrast, Analog 1’s 5-hydroxy group may form stronger intramolecular H-bonds, while Analog 2’s dione groups support extended H-bond networks .
- Ring Puckering: The pyrrolo-pyrimidine scaffold in the target compound exhibits nonplanar puckering, as defined by Cremer-Pople coordinates, which influence its conformational stability . Analog 2’s pyrido scaffold likely adopts distinct puckering patterns due to the fused pyridine ring .
Lumping Strategy Considerations
Their divergent substituents (e.g., Cl, OH, dione) lead to distinct physicochemical behaviors, violating the lumping principle that assumes similar properties in grouped compounds .
Q & A
Q. What are the optimal synthetic routes for Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, similar pyrrolo[2,3-d]pyrimidine derivatives are synthesized using a three-component reaction (MCR) with cyanocetamide, aldehydes, and N-(2-oxo-2-arylethyl)methanesulfonamide in ethanol under reflux, followed by purification via silica gel chromatography . Alternative routes involve coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF to activate carboxylic intermediates . Key steps include:
- Cyclization : Heating at 150°C to form the pyrrolo-pyrimidine core.
- Functionalization : Introducing substituents via alkylation or esterification.
Table 1 : Example yields and conditions for analogous compounds:
| Compound | Reaction Steps | Yield | Key Conditions |
|---|---|---|---|
| 19a | Alkylation of thiophene | 95% | CDMT/NMM activation, RT |
| 25a | MCR with cyanocetamide | 89% | Ethanol reflux, 150°C cyclization |
Q. How can spectroscopic methods (NMR, HRMS) characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for the pyrrolo-pyrimidine core. For example, the methyl ester group typically appears at δ ~3.8–4.0 ppm (1H) and δ ~165–170 ppm (13C). The dihydro-oxo moiety shows characteristic downfield shifts (δ ~10–12 ppm for NH protons) .
- HRMS : Confirm molecular weight with <2 ppm error. For instance, 25a (C15H12N3O2) has an [M+H]+ peak at m/z 266.0930 .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., hydrogen bonding, ring puckering) be resolved?
- Methodological Answer : Use software like SHELXL for refinement . For ring puckering, apply Cremer-Pople coordinates to quantify out-of-plane displacements. For example, pyrrolo-pyrimidine rings often exhibit envelope or half-chair conformations, with puckering amplitudes (q) of 0.2–0.5 Å and phase angles (φ) dependent on substituents . Table 2 summarizes parameters for similar heterocycles:
| Compound | q (Å) | φ (°) | Conformation |
|---|---|---|---|
| Cyclopentane analog | 0.35 | 18° | Envelope |
| Pyrrolo-pyrimidine | 0.28 | 25° | Half-chair |
Q. What computational methods predict reactivity and regioselectivity in functionalization?
- Methodological Answer :
- DFT Calculations : Optimize transition states for electrophilic substitutions. For example, the C-5 position in pyrrolo-pyrimidines is more reactive due to electron-rich π-systems .
- Docking Studies : Assess binding affinities for kinase targets (e.g., JAK1 inhibitors) using PyMol or AutoDock. Substituents at C-4 (ester) and C-6 (oxo) are critical for hydrogen bonding with ATP-binding pockets .
Q. How are hydrogen bonding patterns analyzed in crystal structures?
- Methodological Answer : Apply graph-set analysis (Etter’s method) to classify motifs like rings or chains. For example, N–H···O interactions between the oxo group and adjacent amine protons form motifs, stabilizing crystal packing .
Q. How can biological activity (e.g., kinase inhibition) be systematically evaluated?
- Methodological Answer :
- In vitro assays : Measure IC50 values against kinase panels (e.g., JAK1/2). For example, (R)-6c showed JAK1 selectivity (IC50 = 8.5 nM) via competitive binding assays .
- SAR Studies : Modify substituents (e.g., ester → amide) to enhance selectivity. Ethyl or propyl chains at C-5 improve lipophilicity and membrane permeability .
Data Contradiction Analysis
Q. How should conflicting NMR or crystallographic data be addressed?
- Methodological Answer :
- NMR : Verify solvent effects (e.g., DMSO vs. CDCl3) and tautomeric states. The oxo group in pyrrolo-pyrimidines may exhibit keto-enol tautomerism, shifting NH signals .
- Crystallography : Check for twinning or disorder using PLATON. SHELXD can resolve phase ambiguities in low-resolution datasets .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
